(2-Chloro-8-fluoroquinolin-3-yl)methanol
Overview
Description
(2-Chloro-8-fluoroquinolin-3-yl)methanol is a chemical compound belonging to the quinoline family, characterized by the presence of a chloro and fluoro substituent on the quinoline ring
Mechanism of Action
Target of Action
It is known that quinoline derivatives, which this compound is a part of, have been used as inhibitors of various enzymes . These enzymes play crucial roles in various biological processes, including antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Quinoline derivatives are known to interact with their targets through a variety of mechanisms, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Biochemical Pathways
It is known that quinoline derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activity .
Pharmacokinetics
It is known that the lipophilicity of compounds plays an important role in their pharmacokinetic properties .
Result of Action
It is known that quinoline derivatives exhibit a remarkable biological activity .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions .
Cellular Effects
It is known that quinolines can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinolines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that quinolines can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of quinolines can vary with dosage .
Metabolic Pathways
Quinolines are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Quinolines are known to interact with various transporters and binding proteins .
Subcellular Localization
Quinolines are known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-8-fluoroquinolin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloro-8-fluoroquinoline.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-8-fluoroquinolin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can undergo further reduction to modify the quinoline ring.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields the corresponding ketone, while nucleophilic substitution can introduce various functional groups at the chloro or fluoro positions .
Scientific Research Applications
(2-Chloro-8-fluoroquinolin-3-yl)methanol has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active quinoline derivatives with potential antibacterial, antiviral, and anticancer properties.
Material Science: The compound is used in the development of novel materials, including liquid crystals and dyes.
Chemical Biology: It is employed in the study of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar in structure but lacks the fluoro substituent.
8-Fluoroquinoline: Lacks the chloro substituent but retains the fluoro group.
2-Chloro-8-methylquinoline: Contains a methyl group instead of a hydroxyl group.
Uniqueness
(2-Chloro-8-fluoroquinolin-3-yl)methanol is unique due to the presence of both chloro and fluoro substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-chloro-8-fluoroquinolin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c11-10-7(5-14)4-6-2-1-3-8(12)9(6)13-10/h1-4,14H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMKSHZOUKJDCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2C(=C1)F)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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